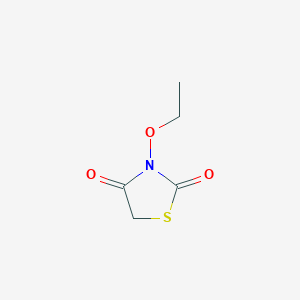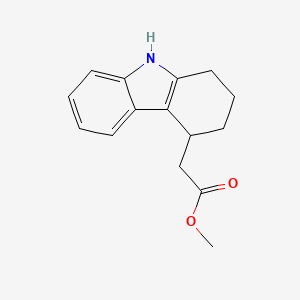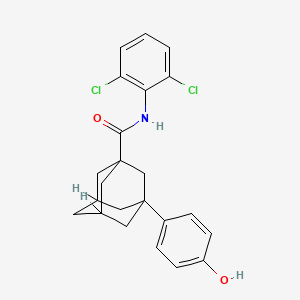
N-(2,6-Dichlorophenyl)-3-(4-hydroxyphenyl)adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dichlorophenyl)-3-(4-hydroxyphenyl)adamantanecarboxamide: is a synthetic organic compound characterized by its unique adamantane core structure, which is substituted with a 2,6-dichlorophenyl group and a 4-hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorophenyl)-3-(4-hydroxyphenyl)adamantanecarboxamide typically involves the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the 2,6-Dichlorophenyl Group: This step involves the substitution of hydrogen atoms on the adamantane core with 2,6-dichlorophenyl groups using chlorination reactions.
Attachment of the 4-Hydroxyphenyl Group: The 4-hydroxyphenyl group is introduced through a nucleophilic substitution reaction, where a hydroxyl group replaces a leaving group on the phenyl ring.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through an amidation reaction, where an amine group reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide linkage, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(2,6-Dichlorophenyl)-3-(4-hydroxyphenyl)adamantanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its adamantane core provides rigidity and stability, making it useful in the design of advanced materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving aromatic and adamantane-containing molecules.
Industrial Applications: It may be used in the synthesis of polymers, coatings, and other materials requiring specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-(2,6-Dichlorophenyl)-3-(4-hydroxyphenyl)adamantanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, including inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)adamantanecarboxamide: Similar structure but with a methoxy group instead of a hydroxyl group.
N-(2,6-Dichlorophenyl)-3-(4-chlorophenyl)adamantanecarboxamide: Similar structure but with a chlorine atom instead of a hydroxyl group.
Uniqueness
N-(2,6-Dichlorophenyl)-3-(4-hydroxyphenyl)adamantanecarboxamide is unique due to the presence of both a hydroxyl group and an adamantane core, which confer specific chemical and physical properties. The hydroxyl group enhances its reactivity and potential for hydrogen bonding, while the adamantane core provides rigidity and stability.
Propiedades
Número CAS |
126164-68-9 |
|---|---|
Fórmula molecular |
C23H23Cl2NO2 |
Peso molecular |
416.3 g/mol |
Nombre IUPAC |
N-(2,6-dichlorophenyl)-3-(4-hydroxyphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H23Cl2NO2/c24-18-2-1-3-19(25)20(18)26-21(28)23-11-14-8-15(12-23)10-22(9-14,13-23)16-4-6-17(27)7-5-16/h1-7,14-15,27H,8-13H2,(H,26,28) |
Clave InChI |
NJXIWWHQAWGLTN-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3(CC1CC(C2)(C3)C(=O)NC4=C(C=CC=C4Cl)Cl)C5=CC=C(C=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



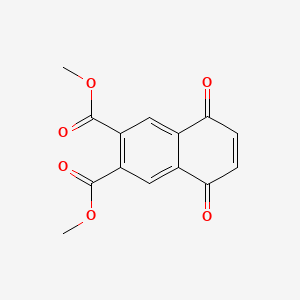
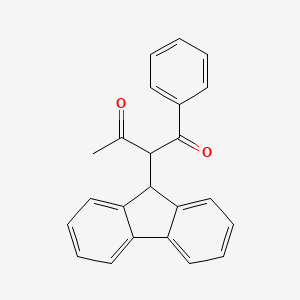
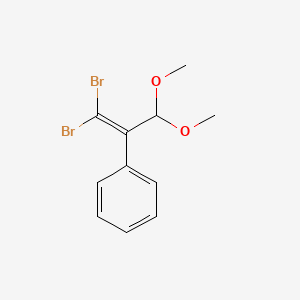
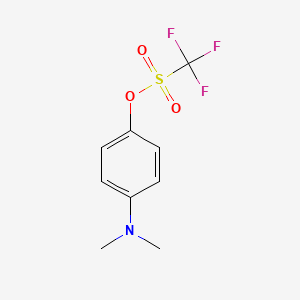

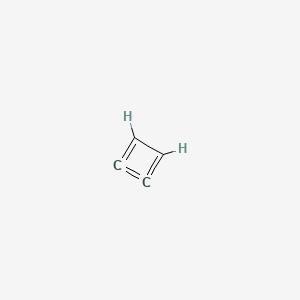
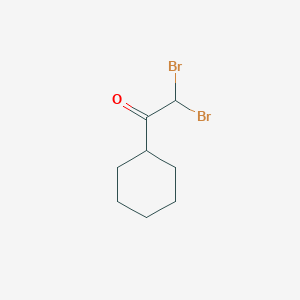
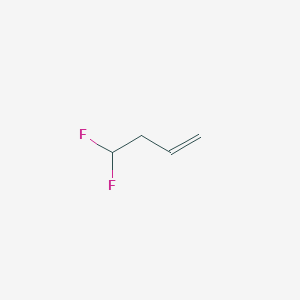

![7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B14291292.png)
